4-methoxyphenyl N-(3,4-dichlorophenyl)carbamate
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Overview
Description
4-methoxyphenyl N-(3,4-dichlorophenyl)carbamate is a chemical compound with the molecular formula C14H11Cl2NO3 and a molecular weight of 312.155 g/mol . This compound is known for its unique structure, which includes a carbamate group linked to a 4-methoxyphenyl and a 3,4-dichlorophenyl group. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of 4-methoxyphenyl N-(3,4-dichlorophenyl)carbamate typically involves the reaction of 4-methoxyphenol with 3,4-dichlorophenyl isocyanate under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified through recrystallization or chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-methoxyphenyl N-(3,4-dichlorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine, using reagents such as lithium aluminum hydride (LiAlH4).
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and electrophiles like nitric acid (HNO3) for nitration. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-methoxyphenyl N-(3,4-dichlorophenyl)carbamate is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 4-methoxyphenyl N-(3,4-dichlorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar compounds to 4-methoxyphenyl N-(3,4-dichlorophenyl)carbamate include:
4-(methylthio)phenyl N-(3-chloro-4-methylphenyl)carbamate: This compound has a similar carbamate structure but with different substituents on the aromatic rings.
Methyl N-(3,4-dichlorophenyl)carbamate: This compound shares the 3,4-dichlorophenyl group but has a methyl group instead of the 4-methoxyphenyl group.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
108114-63-2 |
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Molecular Formula |
C14H11Cl2NO3 |
Molecular Weight |
312.1 g/mol |
IUPAC Name |
(4-methoxyphenyl) N-(3,4-dichlorophenyl)carbamate |
InChI |
InChI=1S/C14H11Cl2NO3/c1-19-10-3-5-11(6-4-10)20-14(18)17-9-2-7-12(15)13(16)8-9/h2-8H,1H3,(H,17,18) |
InChI Key |
ZUMRRXOFNPWKJR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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